1-Hydroxy-4-iodo-1,3-dihydro-indol-2-one
Description
1-Hydroxy-4-iodo-1,3-dihydro-indol-2-one is an iodinated oxindole derivative characterized by a hydroxyl group at position 1 and an iodine atom at position 4 of the indole ring. The presence of iodine introduces unique electronic and steric properties, making it a candidate for targeted drug design and synthetic chemistry applications.
Properties
Molecular Formula |
C8H6INO2 |
|---|---|
Molecular Weight |
275.04 g/mol |
IUPAC Name |
1-hydroxy-4-iodo-3H-indol-2-one |
InChI |
InChI=1S/C8H6INO2/c9-6-2-1-3-7-5(6)4-8(11)10(7)12/h1-3,12H,4H2 |
InChI Key |
QPTLYMZPCLYBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2I)N(C1=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers of Iodinated Oxindoles
- 5-Iodo-1,3-dihydro-indol-2-one (CAS 193354-13-1): This positional isomer features iodine at position 5 instead of 4. For instance, iodination at position 5 may enhance stability in hydrophobic environments compared to position 4 .
- GW 5074 (3-(3,5-dibromo-4-hydroxybenzylidene-5-iodo-1,3-dihydro-indol-2-one): This compound combines a 5-iodo substituent with a dibromo-hydroxyphenyl group. Its extended conjugation system and halogen-rich structure contribute to potent kinase inhibitory activity, notably in pathways involving KDR (VEGFR-2) .
Functional Group Variations
- 3-(4-Dimethylamino-benzylidene)-1,3-dihydro-indol-2-one: This derivative replaces the hydroxyl and iodine groups with a dimethylamino-benzylidene moiety. It acts as a competitive ATP-binding inhibitor of KDR kinase (Ki = 0.2 μM), highlighting the importance of electron-donating groups in kinase interactions .
- 3-Nitromethylene-1,3-dihydro-indol-2-one analogues : These compounds, bearing nitro groups, exhibit antimicrobial and antitumor activities. The nitro group’s strong electron-withdrawing effect contrasts with the electron-rich iodine in 1-Hydroxy-4-iodo-1,3-dihydro-indol-2-one, leading to divergent reactivity and bioactivity profiles .
Kinase Inhibition
Antimicrobial and Antitumor Activity
- 3-Diazo-1-methyl-1,3-dihydro-indol-2-one : Exhibits anti-inflammatory and antipyretic properties, attributed to its diazo group, which is absent in the target compound .
- 3-Nitromethylene derivatives : Show broad-spectrum antimicrobial activity (e.g., against Staphylococcus aureus), with MIC values ranging from 8–32 μg/mL .
Cyclization Reactions
- Spiro-oxindole derivatives : Acid-catalyzed cyclization of 3-hydroxy-3-pent-4-enyl-1,3-dihydroindole-2-one yields spirocyclic structures in 76% yield, demonstrating the versatility of hydroxy-oxindoles in constructing complex scaffolds .
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